molecular formula C15H12N4O7S2 B2700262 2-(2,5-dioxopyrrolidin-1-yl)-N-(5-((4-nitrophenyl)sulfonyl)thiazol-2-yl)acetamide CAS No. 361167-77-3

2-(2,5-dioxopyrrolidin-1-yl)-N-(5-((4-nitrophenyl)sulfonyl)thiazol-2-yl)acetamide

Cat. No. B2700262
CAS RN: 361167-77-3
M. Wt: 424.4
InChI Key: NCBMYNANTCSZBA-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2-(2,5-dioxopyrrolidin-1-yl)-N-(5-((4-nitrophenyl)sulfonyl)thiazol-2-yl)acetamide is a useful research compound. Its molecular formula is C15H12N4O7S2 and its molecular weight is 424.4. The purity is usually 95%.
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Scientific Research Applications

Synthesis and Biological Activity : The compound has been utilized as a precursor in the synthesis of molecules with potential anticancer and antimicrobial activities. Research demonstrates the synthesis of derivatives bearing azole, diazole, and hydrazone moieties in the molecule, with modifications leading to compounds exhibiting potent anticancer activity against specific cell lines and selective antimicrobial activity against multidrug-resistant Staphylococcus aureus strains (Kairytė et al., 2022).

Anticancer and Antimicrobial Evaluations : Novel 2-(2,4-dioxo-1,3-thiazolidin-5-yl)acetamides, structurally related, have been synthesized and evaluated for their anti-inflammatory and antioxidant activities. Some of these compounds have shown to possess both antioxidant and anti-inflammatory activities, highlighting their potential therapeutic benefits (Koppireddi et al., 2013).

Insecticidal Properties : Furthermore, the synthesis of new heterocycles incorporating a thiadiazole moiety, derived from a similar precursor, has been explored for their insecticidal assessment against the cotton leafworm, Spodoptera littoralis. This research indicates the potential of such compounds in agricultural applications, demonstrating significant insecticidal activity (Fadda et al., 2017).

Antimicrobial and Enzyme Inhibition : The compound and its derivatives have been studied for antimicrobial activity and enzyme inhibition effects. This includes the evaluation of novel sulphonamide derivatives for their antimicrobial activity and quantum calculations, which have shown good antimicrobial activity against various strains, indicating their potential as antimicrobial agents (Fahim & Ismael, 2019).

Histamine H2 Receptor Antagonists : Research into N-sulfamoyl and N-sulfonyl amidine derivatives, including those containing 2-[(diaminomethylene)amino]thiazole, has revealed potent H2-receptor antagonist activity. Such studies highlight the potential therapeutic applications of these compounds in treating conditions like ulcers (Yanagisawa et al., 1987).

properties

IUPAC Name

2-(2,5-dioxopyrrolidin-1-yl)-N-[5-(4-nitrophenyl)sulfonyl-1,3-thiazol-2-yl]acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H12N4O7S2/c20-11(8-18-12(21)5-6-13(18)22)17-15-16-7-14(27-15)28(25,26)10-3-1-9(2-4-10)19(23)24/h1-4,7H,5-6,8H2,(H,16,17,20)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NCBMYNANTCSZBA-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC(=O)N(C1=O)CC(=O)NC2=NC=C(S2)S(=O)(=O)C3=CC=C(C=C3)[N+](=O)[O-]
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H12N4O7S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

424.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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